Hexacosanoic Acid
Description
Classification and Nomenclature within Lipid Metabolism
Hexacosanoic acid is classified within lipid metabolism based on its structure and properties.
This compound as a Saturated Very Long-Chain Fatty Acid (VLCFA)
This compound is characterized as a saturated fatty acid with a chain length of 26 carbon atoms (C26:0). nih.govhmdb.cacaymanchem.comnih.govlipidmaps.orglipidmaps.orgcaymanchem.com Very long-chain fatty acids are defined as fatty acids with an aliphatic tail containing at least 22 carbon atoms. nih.govhmdb.cafoodb.cafoodb.ca
Synonyms and Chemical Identifiers (e.g., Cerotic Acid, C26:0, N-hexacosanoate)
This compound is known by several synonyms and has various chemical identifiers. Common synonyms include Cerotic acid, Ceratinic acid, Ceric acid, Cerinic acid, and n-Hexacosanoic acid. nih.govfoodb.cafishersci.calarodan.comfishersci.nl It is also frequently referred to by its shorthand notation C26:0. nih.govhmdb.cacaymanchem.comnih.govlipidmaps.orglipidmaps.orgcaymanchem.comfoodb.cabioscience.co.uk
Key Chemical Identifiers for this compound:
| Identifier Type | Value | Source |
| PubChem CID | 10469 | nih.govfishersci.nl |
| CAS Number | 506-46-7 | nih.govcaymanchem.comfishersci.calarodan.comfishersci.nlbioscience.co.uk |
| Molecular Formula | C26H52O2 | nih.govcaymanchem.comfishersci.calarodan.comfishersci.nlbioscience.co.uk |
| Molecular Weight | 396.7 g/mol | nih.govcaymanchem.comfishersci.cafishersci.nlbioscience.co.uk |
| InChIKey | XMHIUKTWLZUKEX-UHFFFAOYSA-N | nih.govlipidmaps.orgfoodb.cafishersci.calarodan.comfishersci.nl |
| ChEBI ID | CHEBI:31009 | nih.govhmdb.cafoodb.cafishersci.nl |
| HMDB ID | HMDB0002356 | hmdb.ca |
| Lipid Maps ID (LM_ID) | LMFA01010026 | nih.govhmdb.cafoodb.ca |
Biological Distribution and Occurrence
This compound is found in various biological contexts across different organisms.
Endogenous Presence in Eukaryotes, from Yeast to Humans
This compound is present in all eukaryotes, ranging from yeast to humans. foodb.ca It is an endogenously produced metabolite in the human body. nih.govhmdb.ca
Distribution in Human Tissues and Biofluids
In humans, this compound is found in various tissues and biofluids. It can be found primarily in blood, as well as in human adrenal gland and fibroblasts tissues. foodb.ca
This compound is present in human blood, specifically in plasma and red blood cells (RBCs). nih.govcaymanchem.comnih.govlipidmaps.orglipidmaps.orgcaymanchem.comfoodb.cafoodb.cafishersci.nlnih.gov Elevated levels of this compound in red blood cells or in plasma have been reported to correlate with atherosclerotic risk factors and metabolic syndrome. caymanchem.comlipidmaps.orglipidmaps.orgcaymanchem.com Studies have shown that high levels of saturated very long-chain fatty acid (this compound; C26:0) in whole blood are associated with metabolic syndrome in Japanese men. caymanchem.comnih.govlipidmaps.orglipidmaps.org The highest accumulation of this compound (C26:0) in plasma and RBCs was observed in demented patients, suggesting it may serve as a blood lipid biomarker for dementia. nih.gov
Data on this compound Levels in Whole Blood:
A study comparing this compound levels in whole blood between coronary artery disease (CAD) patients and healthy control subjects found significantly higher levels in the CAD group. researchgate.net
| Group | This compound Level (μg/ml) | Standard Deviation | p-value |
| CAD Group (n=100) | 2.42 | 0.32 | 0.01 |
| Control Group (n=40) | 2.27 | 0.24 |
High C26:0 levels in whole blood were also positively correlated with BMI, triglyceride levels, and hypertension in this study. researchgate.net
Adrenal Gland
This compound can be found in human adrenal gland tissues. nih.govfoodb.ca The accumulation of very long-chain fatty acids, including this compound, is particularly noted in the adrenal cortex in certain metabolic disorders. nih.govtaylorandfrancis.comscielo.br
Fibroblasts
Fibroblasts are another tissue where this compound can be found in humans. nih.govfoodb.ca Studies on cultured skin fibroblasts from patients with specific metabolic conditions have shown increased synthesis and accumulation of this compound. taylorandfrancis.comneurology.orgoup.comnih.gov Research indicates that the primary biochemical issue in these conditions may involve the elongation system of very long-chain fatty acids, leading to their increased synthesis in fibroblasts. nih.gov
Exogenous Sources: Dietary Intake and Environmental Factors
This compound can be obtained from exogenous sources, including dietary intake. hmdb.cafoodb.ca It is present in various food items such as dandelion, potato, cottonseed, and sugar apple. foodb.ca Nuts and seeds, as well as fats and oils, have been found to contain significantly higher levels of this compound compared to other foods, with peanuts showing the highest content among those examined in one study. nih.gov Meat, including lean cuts, also contains fatty acids, while vegetables, fruits, and starchy foods are relatively low in them. healthmatters.io this compound is also a common component of beeswax and carnauba wax. hmdb.cawikipedia.orgatamanchemicals.com While this compound has been reported as a component of peanut oil, its levels are typically low and not always reported in standard fatty acid analyses of peanuts. cambridge.orgresearchgate.net Environmental sources are also mentioned, with this compound being formed naturally in the environment through photochemical reactions involving formaldehyde (B43269) and photo-oxidant radicals. atamanchemicals.com
Table 1: Examples of Dietary Sources of this compound
| Food Item | Source Type |
| Dandelion | Plant |
| Potato | Plant |
| Cottonseed | Plant (Oil/Seed) |
| Sugar Apple | Plant (Fruit) |
| Peanuts | Plant (Nut/Seed) |
| Beeswax | Natural (Animal) |
| Carnauba Wax | Natural (Plant) |
Fundamental Biological Roles of this compound
Fatty acids, including very long-chain fatty acids like this compound, serve several important functions in the body. thetabiomarkers.com
Membrane Stabilization
Very long-chain fatty acids are essential components of various cellular processes, including the formation of membrane structure. springermedizin.denih.gov They are specifically present in several membrane lipids and are crucial for membrane homeostasis. mdpi.com Their accumulation in sphingolipids within the outer leaflet of the plasma membrane is particularly important for its proper functioning. mdpi.com Research suggests that disruptive effects of VLCFAs on cell membrane structure and function may occur. nih.gov Studies using model membranes have shown that this compound can penetrate deeply into the lipid bilayer and perturb surrounding phospholipids. nih.govjci.org
Energy Storage and Source
Fatty acids play a role in energy storage. nih.govhealthmatters.iothetabiomarkers.com They can be stored in the form of triglycerides. healthmatters.io The body can break down or "oxidize" fatty acids to produce energy or heat. healthmatters.io In some plants, VLCFAs are stored as triacylglycerols in seeds, playing a role in germination. mdpi.comacademie-sciences.fr In animals, VLCFAs can be oxidized to generate energy, although disrupted VLCFA oxidation can lead to accumulation and be a cause of disease. academie-sciences.fr
Nutrient Contribution
This compound contributes as a nutrient. nih.gov Fatty acids are necessary chemicals in the body and are found in the foods we eat. healthmatters.io They are building blocks of lipids, which are essential for many normal body functions. healthmatters.iothetabiomarkers.com
Structure
2D Structure
Properties
IUPAC Name |
hexacosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHIUKTWLZUKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075050 | |
| Record name | Hexacosanoic acid | |
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Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS], Solid | |
| Record name | Hexacosanoic acid | |
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| Record name | Hexacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
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CAS No. |
506-46-7 | |
| Record name | Hexacosanoic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cerotic acid | |
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| Record name | HEXACOSANOIC ACID | |
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| Record name | Hexacosanoic acid | |
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| Record name | Hexacosanoic acid | |
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| Record name | CEROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Hexacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
88.5 °C | |
| Record name | Hexacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolism and Homeostasis of Hexacosanoic Acid
Biosynthesis Pathways and Regulation
Very long-chain fatty acids, including hexacosanoic acid, are synthesized through the elongation of long-chain fatty acids. This process primarily occurs in the endoplasmic reticulum and involves a series of four sequential reactions catalyzed by a complex of enzymes. researchgate.netoup.comdiva-portal.orgimrpress.com
Elongase Activities and Their Contribution to VLCFA Synthesis
The elongation cycle involves the condensation of an acyl-CoA primer with malonyl-CoA, followed by reduction, dehydration, and a second reduction. researchgate.netoup.comimrpress.compnas.org The first and rate-limiting step, the condensation reaction, is catalyzed by fatty acid elongases (ELOVLs). oup.comimrpress.compnas.org Mammals have seven ELOVL proteins (ELOVL1-7), each exhibiting distinct substrate specificities. oup.comdiva-portal.org ELOVL1 is particularly involved in the synthesis of C24:0 and C26:0. researchgate.net The concerted action of ELOVL6 (for C18:0-C22:0 elongation) and ELOVL1 (for C24:0-C26:0 elongation) is demonstrated in the synthesis of C24:0 and C26:0. researchgate.net The activity of ELOVL genes is transcriptionally regulated, influencing different cellular fatty acid pools in response to various stimuli. researchgate.net The elongase complex consists of four enzymes: β-ketoacyl-CoA-synthase (KCS, the elongase), β-ketoacyl-CoA-reductase (KCR), β-hydroxyacyl-CoA-dehydratase (HCD), and enoyl-CoA-reductase (ECR). researchgate.netimrpress.commdpi.com
Incorporation into Complex Lipids (e.g., Sphingolipids, Ceramides (B1148491), Cholesterol Esters)
Once synthesized, this compound, in its activated form (hexacosanoyl-CoA), can be incorporated into various complex lipids. These include sphingolipids, ceramides, and cholesterol esters. ontosight.ainih.govadrenoleukodystrophy.infophysiology.orgoup.com
Sphingolipids are a complex class of lipids where fatty acids are linked via amide bonds to a long-chain base or sphingoid. skinident.worldbasicmedicalkey.com Ceramides, a type of sphingolipid, consist of a sphingosine (B13886) core and an amide-linked fatty acid chain. basicmedicalkey.commdpi.com Very long-chain fatty acids, such as this compound, are believed to be essential components of sphingolipids and contribute to the structural integrity and fluidity of cell membranes, particularly in structures like lipid rafts. adrenoleukodystrophy.infoskinident.world Ceramide synthases (CerS) are involved in the synthesis of ceramides with varying fatty acyl lengths, with CERS2 generating C22-C24 ceramides and CERS3 synthesizing C28-32 ceramides, indicating specificity in VLCFA incorporation. mdpi.com
This compound can also be incorporated into cholesterol esters. nih.govphysiology.org While the precise mechanisms and the specific acyl-CoA synthetases involved in directing VLCFAs into the cholesterol ester synthesis pathway are still under investigation, studies have explored the potential roles of enzymes like ACSVL1 and BG1. nih.gov Cholesterol esters, along with ceramides and free fatty acids, are major lipid classes in the stratum corneum of the skin. researchgate.net
Catabolism: Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids
The primary pathway for the degradation of saturated very long-chain fatty acids like this compound is beta-oxidation, which occurs exclusively in peroxisomes in mammalian cells. physiology.orgnih.govbiomolther.orgmdpi.comtermedia.pl This process shortens the fatty acid chain, and the resulting shorter fatty acids can then be further metabolized by mitochondria. nih.gov
Mechanisms of VLCFA Degradation in Peroxisomes
Peroxisomal beta-oxidation of VLCFAs involves a series of four sequential reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. biomolther.orgtermedia.pl These reactions are catalyzed by distinct peroxisomal enzymes. nih.govbiomolther.orgtermedia.pl
The first dehydrogenation step, converting acyl-CoA to trans-2-enoyl-CoA, is catalyzed by acyl-CoA oxidase 1 (ACOX1). biomolther.org The subsequent hydration and dehydrogenation steps are catalyzed by a single enzyme, the D-bifunctional protein (also known as MFP2 or HSD4B17). nih.govbiomolther.org The final thiolytic cleavage, which removes a two-carbon unit as acetyl-CoA, is catalyzed by one of the peroxisomal thiolases (TH or SCPx). nih.gov After several rounds of beta-oxidation, the peroxisomal system yields shortened acyl-CoA derivatives, such as hexanoyl- or octanoyl-CoA, and acetyl-CoA. nih.gov
VLCFAs are transported into peroxisomes as CoA esters, primarily through the peroxisomal membrane resident transporter ATP-binding cassette transporter subfamily D member 1 (ABCD1). mdpi.commdpi.comnih.gov ABCD1 is crucial for the import of saturated VLCFAs into the peroxisomal lumen. mdpi.comnih.gov Deficiency in ABCD1 impairs peroxisomal VLCFA beta-oxidation and leads to the accumulation of VLCFAs, particularly this compound, which is the biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD). researchgate.netresearchgate.netmdpi.comtermedia.plnih.govoup.comresearchgate.netnih.gov ABCD2, a close homologue of ABCD1, also plays a role in VLCFA catabolism and can exhibit functional redundancy. mdpi.comnih.govnih.gov ABCD3 is primarily involved in transporting branched-chain fatty acids but can also accept straight-chain VLCFAs with lower efficacy than ABCD1. mdpi.comnih.govmedlink.com
Role of Very Long-Chain Fatty Acyl CoA Synthetase
The activation of VLCFAs to their CoA derivatives is the initial step in their metabolism, whether for degradation or incorporation into complex lipids. ontosight.ainih.gov This activation is catalyzed by very long-chain acyl-CoA synthetases (VLACS). ontosight.ainih.govoup.com While the precise role of specific VLACS enzymes in peroxisomal beta-oxidation of VLCFAs has been investigated, the relationship is complex. Studies have explored the involvement of enzymes like ACSVL1, which is found in peroxisomes and participates in VLCFA beta-oxidation. nih.govnih.gov However, the exact interplay between VLACS activity and the transport of VLCFA-CoA esters into the peroxisome by ABCD1 remains an area of research. oup.comnih.govnih.gov The presence of greater hexacosanoyl CoA synthetase activity in microsomes and peroxisomes compared to mitochondria suggests that the synthesis of CoA derivatives of VLCFAs is limited in mitochondria. nih.gov A specific VLCFA CoA synthetase may be required for effective conversion of VLCFAs to VLCFA CoA in the cell, and its subcellular localization might regulate VLCFA oxidation. nih.gov
Distinction between Free Fatty Acid and Coenzyme A Derivative Oxidation The beta-oxidation of very long-chain fatty acids like this compound primarily occurs in peroxisomesnih.govnih.govwikipedia.org. Studies in human skin fibroblast homogenates have investigated the oxidation of both free this compound and its coenzyme A (CoA) derivativenih.gov. The cofactor requirements for the oxidation of free this compound differ from those of its CoA derivativenih.gov. Oxidation of free this compound is strictly dependent on ATP, whereas the oxidation of this compound-CoA is ATP-independentnih.gov.
Furthermore, the rate of oxidation of this compound-CoA is significantly higher compared to that of the free fatty acid nih.gov. In certain peroxisomal disorders, such as Zellweger's syndrome and X-linked adrenoleukodystrophy, the beta-oxidation of free this compound is defective, while the oxidation of its corresponding CoA derivative is nearly normal nih.gov. This suggests that a specific very long-chain fatty acyl-CoA synthetase may be necessary for the activation of free this compound, and a deficiency in this enzyme might contribute to the impaired oxidation observed in these disorders nih.gov. While the beta-oxidation of VLCFAs like this compound is considered to occur exclusively in peroxisomes, their CoA derivatives can be oxidized in both mitochondria and peroxisomes nih.gov. The inability of the mitochondrial system to oxidize free fatty acids may be due to its inability to convert them to their CoA derivatives nih.gov.
Transport and Cellular Trafficking Fatty acids, including VLCFAs, are transported within the body and across cell membranescambridge.orgimrpress.com. In blood plasma, fatty acids are primarily transported bound non-covalently to serum albumincambridge.orgnih.gov. Cellular uptake of fatty acids can occur through passive diffusion and protein-mediated mechanisms involving various fatty acid transport proteinscambridge.orgimrpress.comimrpress.com. Once inside the cell, fatty acids bind to fatty acid-binding proteins (FABPs) and are transported to specific organelles for metabolismimrpress.comimrpress.com.
Interaction with Serum Albumin Serum albumin plays a crucial role in the transport of fatty acids in the bloodstream due to their poor solubility in watercambridge.orgresearchgate.netnih.gov. Studies using 13C-NMR spectroscopy have investigated the binding of very long-chain saturated fatty acids, including this compound (C26:0), to bovine serum albumin (BSA)researchgate.netnih.gov. These studies indicate that VLCFAs bind to albumin, with the fatty acid carboxyl anion interacting with basic amino acid residuesresearchgate.netnih.gov.
However, the maximal binding capacity of albumin and the number of observed binding sites decrease with increasing fatty acid chain length researchgate.netnih.gov. For this compound (C26:0), BSA has been shown to have only one binding site researchgate.netnih.gov. Analysis of chemical shifts suggests that the highest affinity sites for VLCFAs may be low-affinity sites for shorter long-chain fatty acids (12-18 carbons) researchgate.netnih.gov. Despite the limited number of binding sites for VLCFAs, studies suggest that albumin has adequate binding capacity for the low plasma levels of VLCFAs with 20 to 26 carbons researchgate.netnih.gov. The interaction with serum albumin is important for the delivery of fatty acids to cells nih.govresearchgate.net.
A data table summarizing the binding of VLCFAs to BSA is presented below:
| Fatty Acid (Chain Length) | Maximal Binding (mol VLCFA/mol BSA) | Number of Observed Binding Sites |
| Arachidic acid (C20:0) | 4–5 | 4–5 |
| Behenic acid (C22:0) | 3–4 | 3–4 |
| Lignoceric acid (C24:0) | 2 | 2 |
| This compound (C26:0) | 1 | 1 |
*Data derived from studies on the interaction of very long-chain saturated fatty acids with serum albumin researchgate.netnih.gov.
Blood-Brain Barrier Permeability The blood-brain barrier (BBB) is a selective interface that regulates the passage of substances from the bloodstream into the brainnih.govfrontiersin.orgmdpi.com. The permeability of fatty acids across the BBB is a subject of ongoing researchnih.govfrontiersin.org. While it was previously thought that the passage of non-esterified fatty acids (NEFAs) from the blood into the brain was rate-limiting due to their binding to plasma proteins, this view has been challenged by experimental resultsnih.gov.
This compound has been reported to be blood-brain barrier permeable abcam.com. The transport of fatty acids across the BBB is mediated by specific transporter proteins located in the endothelial cell membranes imrpress.comresearchgate.netacs.org. These include members of the fatty acid transport protein (FATP) family, fatty acid translocase (FAT/CD36), and fatty acid-binding proteins (FABPs) imrpress.comresearchgate.netacs.org.
The transport of different fatty acids across the BBB can vary. For instance, the transporter Mfsd2a is involved in the transport of certain long-chain unsaturated fatty acids, such as docosahexaenoic acid (DHA), across the BBB acs.orgneurosciencenews.com. While the precise mechanisms for the transport of all VLCFAs, including this compound, across the BBB are still being elucidated, their presence in the brain and their association with neurological disorders like X-ALD indicate that they do cross this barrier nih.govfoodb.caoup.comabcam.com.
Pathophysiological Implications of Hexacosanoic Acid Dysregulation
Role in Metabolic Syndrome and Cardiovascular Diseases
Elevated levels of saturated very-long-chain fatty acids (VLCFAs), including hexacosanoic acid, have been increasingly associated with metabolic and cardiovascular health. These fatty acids are linked to various coronary risk factors such as metabolic syndrome, atherogenic lipoproteins, and systemic inflammation.
Association with Atherosclerosis
Atherosclerosis is a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls, which can restrict blood flow. High levels of this compound (C26:0) in red blood cells have been reported to be closely related to the risk factors for atherosclerosis. Increased serum levels of C26:0 are often associated with conditions that promote atherosclerosis, including metabolic syndrome and systemic inflammation.
Correlation with Coronary Artery Disease (CAD)
Specific research has established a direct correlation between high levels of this compound and the presence of Coronary Artery Disease (CAD). A study involving 100 CAD patients and 40 healthy control subjects found that C26:0 levels in whole blood were significantly higher in the group with CAD. The findings indicated that even after adjusting for other risk factors, elevated this compound remained an independent marker for the disease. This suggests that C26:0 levels increase with the presence of CAD, independent of metabolic syndrome.
Comparison of this compound (C26:0) Levels in CAD Patients and Controls
| Group | Number of Subjects | Mean C26:0 Level (μg/ml) | Standard Deviation | P-value |
|---|---|---|---|---|
| Coronary Artery Disease (CAD) | 100 | 2.42 | ±0.32 | 0.01 |
| Control | 40 | 2.27 | ±0.24 |
Relationship with Metabolic Syndrome Risk Factors
Metabolic syndrome (MS) is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. Studies have demonstrated a strong association between this compound levels and the presence of MS. In a study of 218 healthy men, those diagnosed with MS had significantly higher whole blood levels of C26:0 compared to those without MS.
Furthermore, C26:0 levels show a positive correlation with several key risk factors for metabolic syndrome:
Abdominal Obesity: A positive correlation has been found between C26:0 levels and Body Mass Index (BMI).
Dyslipidemia: C26:0 levels are positively correlated with elevated triglyceride levels.
Hypertension: A significant positive correlation exists between this compound levels and high blood pressure.
Fasting Plasma Glucose: Levels of C26:0 have been shown to be positively correlated with fasting plasma glucose.
Correlation of this compound (C26:0) with Metabolic Syndrome Risk Factors
| Risk Factor | Correlation with C26:0 Level | Source |
|---|---|---|
| Body Mass Index (BMI) | Positive | |
| Triglyceride Levels | Positive | |
| Hypertension / Blood Pressure | Positive | |
| Fasting Plasma Glucose | Positive |
Potential as a Predictor and Biomarker for Cardiovascular Risk
The consistent and independent association of this compound with both Coronary Artery Disease and Metabolic Syndrome highlights its potential as a valuable biomarker for cardiovascular risk. Multivariate analysis has revealed that high C26:0 levels in whole blood are an independent marker for CAD, even after adjusting for traditional risk factors like age, gender, BMI, lipid profiles, fasting glucose, and blood pressure. This suggests that measuring C26:0 could help in identifying individuals at risk for CAD. Similarly, the absolute levels of C26:0 in whole blood are associated with metabolic syndrome independent of its individual components, reinforcing its utility as a potential predictive biomarker.
Association with Neurodegenerative Disorders
The dysregulation of this compound, a very long-chain saturated fatty acid (VLCFA), is increasingly implicated in the pathology of several neurodegenerative disorders. An accumulation of this fatty acid in tissues and body fluids is a key biochemical indicator of conditions such as X-linked adrenoleukodystrophy (X-ALD) nih.govresearchgate.net. Research indicates that the excess of this compound exerts direct cytotoxic effects on neural cells, contributing to the progressive demyelination and neuroinflammation characteristic of these diseases nih.govoup.com.
Recent scientific investigations have identified a significant link between elevated concentrations of this compound and dementia, including Alzheimer's disease (AD). A study analyzing the fatty acid profiles in patients with dementia revealed a notable accumulation of this compound (C26:0) in both plasma and red blood cells (RBCs) compared to a control group of elderly individuals nih.govresearchgate.net. This finding points to an alteration in fatty acid metabolism, potentially linked to peroxisomal dysfunction, in individuals with dementia nih.govresearchgate.net.
The research established fatty acid profiles from matched plasma and red blood cells of patients diagnosed with AD, vascular dementia, or other forms of dementia, highlighting significant variations in fatty acid levels nih.gov. Among these, the most pronounced accumulation was observed for this compound nih.govresearchgate.net. These results have led to the suggestion that this compound may serve as a convenient blood-based biomarker for dementia, potentially useful in routine medical practice nih.govresearchgate.net.
| Sample Type | Patient Group | Mean Concentration (µM) | Significance |
|---|---|---|---|
| Plasma | Demented Patients | 28.53 ± 7.00 | p < 0.001 |
| Plasma | Control Group | Value not specified, but significantly lower | |
| Red Blood Cells (RBCs) | Demented Patients | Significantly higher than controls | p < 0.001 |
| Red Blood Cells (RBCs) | Control Group | Value not specified, but significantly lower |
Data derived from a study on fatty acid profiles in demented patients. researchgate.net
Excess this compound has a profound and detrimental impact on the integrity of neural cells. Experimental models have demonstrated that the administration of this VLCFA can lead to significant biochemical alterations in myelin, the protective sheath surrounding nerve fibers nih.gov. This disruption of myelin composition and structure is a central feature of demyelinating neurodegenerative diseases. The cytotoxic effects are not limited to myelin, as this compound directly impacts the viability and function of various neural cell types, including oligodendrocytes and astrocytes oup.comresearchgate.net.
Calcium (Ca2+) homeostasis is vital for numerous neuronal functions, and its dysregulation is a key factor in neuronal dysfunction and cell death associated with aging and neurodegenerative diseases nih.govfrontiersin.org. Research involving the exposure of neural cells to VLCFAs, including this compound, has identified changes in intracellular Ca2+ levels as a significant consequence oup.com. Perturbations in Ca2+ signaling can lead to synaptic dysfunction, impaired plasticity, and ultimately, neuronal demise nih.gov. While the precise mechanisms are still under investigation, the disruption of Ca2+ homeostasis by this compound is considered a contributor to its neurotoxic effects.
A significant body of evidence demonstrates that this compound induces oxidative and nitrative stress in neural cells nih.govnih.gov. In laboratory models using glial cells, exposure to C26:0 resulted in oxidative DNA damage, an imbalance in antioxidant enzymes, and increased levels of nitric oxide and lipid peroxidation products nih.govnih.gov. Similarly, studies on oligodendrocytes, the myelin-producing cells of the central nervous system, show that VLCFAs trigger an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death researchgate.netnih.govnih.gov. This state of oxidative imbalance is a recognized contributor to the pathophysiology of neurodegenerative conditions like X-ALD researchgate.net.
Mitochondria, the primary energy producers in cells, are particularly vulnerable to the toxic effects of this compound. Nerve cells have a high energy demand, and mitochondrial dysfunction is a hallmark of many neurodegenerative diseases mpg.de. Research has shown that an excess of C26:0 leads to mitochondrial dysfunction by generating mitochondrial ROS, causing oxidative damage to mitochondrial DNA and proteins, and impairing oxidative phosphorylation uni.lu. In murine oligodendrocyte models, exposure to this compound resulted in a depletion of mitochondrial glutathione, a decrease in the inner mitochondrial membrane potential, and a concentration-dependent reduction in ATP production researchgate.net. This mitochondrial de-energization compromises the cell's ability to function and survive, contributing significantly to neurodegeneration researchgate.netsciencedaily.com.
This compound exerts a potent cytotoxic effect on glial cells, specifically oligodendrocytes and astrocytes, which are crucial for neuronal support and function oup.comresearchgate.net. Studies have shown that challenging these cells with this compound leads to a significant increase in cell death within 24 hours oup.comresearchgate.net. Oligodendrocytes appear to be particularly vulnerable to the toxic effects of VLCFAs researchgate.netnih.gov. The application of C26:0 at a concentration of 40 µM was found to increase cell death in oligodendrocytes by six-fold compared to controls oup.com. Astrocytes also exhibit a substantial increase in cell death upon exposure, though they may be slightly less sensitive than oligodendrocytes researchgate.net. This direct toxicity to glial cells is a critical mechanism underlying the demyelination and brain inflammation seen in diseases characterized by VLCFA accumulation.
Alterations of Desaturase and Elongase Activities and Cognitive Dysfunction
The dysregulation of fatty acid metabolism, particularly involving very-long-chain fatty acids (VLCFAs) like this compound (C26:0), is increasingly implicated in cognitive dysfunction. Research into the fatty acid profiles of patients with dementia, including Alzheimer's disease and vascular dementia, has revealed significant alterations that point towards underlying enzymatic disruptions. nih.gov
Studies have identified a notable accumulation of this compound in the plasma and red blood cells (RBCs) of individuals with dementia compared to age-matched healthy controls. nih.govresearchgate.net This accumulation suggests a potential impairment in the metabolic pathways responsible for fatty acid degradation, possibly linked to peroxisomal dysfunction. nih.govresearchgate.net Concurrently, these changes in fatty acid levels suggest that the activities of desaturase and elongase enzymes, which are critical for maintaining the balance of different fatty acid species, are altered. nih.gov These enzymatic activities are crucial for the synthesis of long-chain polyunsaturated fatty acids that are vital for neuronal membrane structure and function. The disruption of this delicate balance, highlighted by the buildup of C26:0, may contribute directly to the cognitive decline observed in dementia. nih.gov
The following table summarizes the findings from a study comparing this compound levels in demented patients and a control group.
| Analyte | Patient Group | Concentration (µM) | Sample Type |
|---|---|---|---|
| This compound (C26:0) | Demented Patients | Not specified, but significantly higher than controls | Plasma |
| This compound (C26:0) | Control Group | Not specified | Plasma |
| This compound (C26:0) | Demented Patients | Not specified, but significantly higher than controls | Red Blood Cells (RBCs) |
| This compound (C26:0) | Control Group | Not specified | Red Blood Cells (RBCs) |
Data derived from studies on fatty acid profiles in demented patients. nih.govresearchgate.net
Pro-inflammatory Effects of this compound
Beyond its role in metabolic disruption, this compound is an active contributor to neuroinflammation, a key process in the pathology of several neurodegenerative diseases. The accumulation of C26:0, as seen in genetic disorders like X-linked adrenoleukodystrophy (X-ALD), is known to trigger a significant inflammatory response within the central nervous system. nih.gov
In-vitro studies using glial cells, which are central to the brain's immune response, have demonstrated that exposure to this compound induces a state of oxidative and nitrative stress. nih.govresearchgate.net This stress is characterized by increased production of reactive oxygen species, nitric oxide (NO), and markers of lipid peroxidation such as isoprostanes. nih.gov Crucially, C26:0 exposure directly stimulates the production of pro-inflammatory cytokines, including Interleukin-1beta (IL-1β). nih.govresearchgate.net The release of these inflammatory mediators by glial cells like microglia and astrocytes can lead to neuronal damage and the breakdown of myelin, the protective sheath around nerve fibers. nih.gov
This lipotoxic response is not confined to glial cells. The accumulation of VLCFAs can cause membrane perturbation and redox imbalance, further perpetuating the inflammatory cascade. nih.gov This process involves the activation of specific inflammatory pathways, such as the 5-lipoxygenase (5-LOX) pathway, which generates potent inflammatory molecules. nih.gov The sustained activation of these pro-inflammatory pathways contributes to the chronic neuroinflammation and progressive demyelination characteristic of diseases associated with high levels of this compound. nih.gov
The table below details the inflammatory and stress markers induced by this compound in glial cells.
| Marker | Effect of this compound Exposure | Cell Type |
|---|---|---|
| Interleukin-1beta (IL-1β) | Increased Levels | Glial Cells |
| Nitric Oxide (NO) | Increased Levels | Glial Cells |
| 8-isoprostane (Lipid Peroxidation Marker) | Increased Levels | Glial Cells |
| 5-lipoxygenase (5-LOX) | Increased Expression | Astrocytes |
Data based on in-vitro studies of glial cells exposed to this compound. nih.govresearchgate.netnih.gov
Analytical Methodologies for Hexacosanoic Acid Research
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical first steps to isolate hexacosanoic acid from complex biological samples and remove interfering substances.
From Whole Blood, Plasma, Erythrocytes, and Tissues
This compound can be extracted from various biological sources, including whole blood, plasma, erythrocytes, and tissues. For plasma, a common approach involves adding the sample to a buffer like dPBS, followed by the addition of an internal standard and methanol (B129727). Acidification with HCl is then performed. lipidmaps.org Lipids, including fatty acids, can be extracted using organic solvents such as iso-octane. lipidmaps.org This often involves vortexing and centrifugation to separate the organic layer containing the lipids. lipidmaps.org For free fatty acid analysis, the upper iso-octane phase is collected. lipidmaps.org
Tissue samples require homogenization or sonication depending on their toughness before the addition of methanol and acidification. lipidmaps.orgnih.gov Softer tissues may only require sonication. lipidmaps.org Following sonication or homogenization, the sample is mixed with methanol and acidified with HCl. lipidmaps.org Similar to plasma, iso-octane extraction is then performed. lipidmaps.org For total fatty acid analysis (including esterified forms), a saponification step with KOH followed by acidification with HCl is included in the process before extraction. lipidmaps.org
For cultured cells, the cells are lysed with methanol, and the mixture is acidified with HCl before extraction with iso-octane. lipidmaps.org Deuterated internal standards are typically added to samples to aid in quantification and account for potential losses during the extraction procedure. lipidmaps.orglipidmaps.org
Derivatization Strategies for Enhanced Detection
Derivatization of fatty acids is often necessary to improve their volatility, thermal stability, and detection characteristics for chromatographic and spectrometric analysis. mdpi.comrsc.org
One common derivatization strategy for GC-MS analysis is the formation of pentafluorobenzyl esters (PFB) lipidmaps.orgnih.govnih.gov. This involves reacting the extracted fatty acids with pentafluorobenzyl bromide in the presence of a base like diisopropylethylamine in a solvent such as acetonitrile (B52724). lipidmaps.orgnih.gov This derivatization is particularly useful for negative ion chemical ionization (NICI) GC-MS. lipidmaps.orgnih.gov
For HPLC coupled with fluorometric detection, this compound can be derivatized with fluorescent reagents. sigmaaldrich.comatamanchemicals.comtandfonline.comavantorsciences.comavantorsciences.com Examples include derivatization with 4-bromomethyl-7-methoxycoumarin (B43491) (BrMmC) in the presence of potassium carbonate and 18-crown-6 (B118740) as catalysts for sensitive detection. tandfonline.com Another fluorescent derivatization reagent used for analyzing VLCFAs, including this compound, is 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate (NOEPES). nih.gov These derivatization procedures allow fatty acids to be detected by fluorescence, increasing the sensitivity of the methods. rsc.org
Another derivatization approach for GC-MS is the formation of tert-butyldimethylsilyl (TBDMS) derivatives, which can be performed using methyl tert-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA) in acetonitrile with triethylamine (B128534) as a catalyst. koreascience.kr While methyl derivatives are also used for GC-MS, silyl (B83357) derivatives like TBDMS can offer advantages and allow for quantitative derivatization. koreascience.kr Automated derivatization methods, such as automated trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) derivatization, have been developed to improve the reproducibility and throughput of fatty acid profiling by GC-MS. mdpi.com
Chromatographic and Spectrometric Quantification
Following extraction and derivatization, chromatographic and spectrometric techniques are employed to separate, identify, and quantify this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and established technique for the analysis of fatty acids, including this compound, in biological samples. nih.govmdpi.comsigmaaldrich.comatamanchemicals.comfishersci.cachemicalbook.comthegoodscentscompany.comlipidmaps.orgresearchgate.netthepharmajournal.comsigmaaldrich.com It offers excellent separation and quantification capabilities with high sensitivity and selectivity. rsc.org Fatty acid methyl esters (FAMEs) or other volatile derivatives are typically analyzed by GC-MS. lipidmaps.orgmdpi.com The separated derivatives are then detected and identified based on their mass spectra and retention times. thepharmajournal.comcambridge.org
GC-MS is commonly used for the screening and diagnosis of peroxisomal disorders by quantifying VLCFAs like this compound in plasma and serum samples. nih.govjasem.com.trsigmaaldrich.comatamanchemicals.comchemicalbook.com Analysis typically involves comparing the levels of this compound and ratios such as C26:0/C22:0 and C24:0/C22:0. nih.govjasem.com.tr
Selected-Ion Monitoring (SIM) Mode
For enhanced sensitivity and selectivity in GC-MS analysis of this compound, selected-ion monitoring (SIM) mode is frequently employed. nih.govsigmaaldrich.comatamanchemicals.comchemicalbook.comsigmaaldrich.com In SIM mode, the mass spectrometer is set to monitor only specific ions characteristic of the target analyte (the this compound derivative) rather than scanning a wide range of masses. nih.gov This increases the signal-to-noise ratio, allowing for the detection and quantification of this compound at lower concentrations. nih.gov For pentafluorobenzyl ester derivatives of fatty acids, NICI GC-MS in SIM mode is a common approach, monitoring the [M-PFB]⁻ ions. lipidmaps.orgnih.gov The SIM ion for this compound (26:0) as a pentafluorobenzyl ester has been reported at m/z 399. lipidmaps.org
High Performance Liquid Chromatography (HPLC) with Fluorometric Detection
HPLC coupled with fluorometric detection is another sensitive analytical method used for the determination of this compound, particularly when analyzing fluorescent derivatives. sigmaaldrich.comatamanchemicals.comtandfonline.comavantorsciences.comavantorsciences.comnih.gov This method is particularly useful when direct detection of fatty acids by UV-Vis or standard fluorescence is difficult due to their lack of strong chromophores or fluorophores. rsc.org
After derivatization with a fluorescent reagent, the derivatives are separated on a reversed-phase HPLC column. tandfonline.comresearchgate.net The separated fluorescent derivatives are then detected by a fluorometric detector, monitoring specific excitation and emission wavelengths. nih.govresearchgate.net For example, using 4-bromomethyl-7-methoxycoumarin derivatization and a reversed-phase C8 column, this compound can be quantified with high sensitivity. tandfonline.com Another method using the fluorescent reagent 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate (NOEPES) and fluorimetric detection at excitation 225nm and emission 360nm has shown high sensitivity for VLCFA analysis in plasma. nih.gov HPLC methods can offer good selectivity and reproducibility for fatty acid derivatives. researchgate.net
Detailed research findings often involve the application of these methods to study this compound levels in various conditions. For instance, studies have used GC-MS to analyze fatty acid profiles in demented patients, identifying this compound accumulation in plasma and red blood cells as a potential blood lipid biomarker for dementia. nih.gov LC-MS/MS has also been utilized for high-throughput screening of X-linked adrenoleukodystrophy by detecting elevated levels of lysophosphatidyl choline (B1196258) containing this compound in dried blood spots. nih.gov Research on peanut seed oil has employed GC-MS to determine the fatty acid profile, including the percentage of this compound present. researchgate.netcambridge.org
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10469 |
| Lignoceric acid | 11197 |
| Docosanoic acid | 12361 |
| Tetracosanoic acid | 11197 |
| Pristanic acid | 10231 |
| Phytanic acid | 10301 |
| Palmitic acid | 985 |
| Stearic acid | 5281 |
| Oleic acid | 445639 |
| Linoleic acid | 5280447 |
| Linolenic acid | 7359780 |
| Arachidic acid | 966 |
| Behenic acid | 12361 |
| Myristic acid | 1100 |
| Pentadecanoic acid | 10968 |
| Heptadecanoic acid | 8202 |
| Eicosapentaenoic acid | 446284 |
| Arachidonic acid | 444863 |
| Docosahexaenoic acid | 444859 |
| Lysophosphatidyl choline | 135059569 |
| Pentafluorobenzyl bromide | 10175 |
| 4-bromomethyl-7-methoxycoumarin | 77505 |
| 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate | Not readily available in PubChem from search results |
| tert-butyldimethylsilyl trifluoroacetamide | 69080 |
| Trimethyl sulfonium hydroxide | 11334426 |
| Undecanoic acid | 8006 |
Data Tables
Based on the search results, a table summarizing some analytical findings related to this compound quantification and reproducibility can be presented.
| Analyte | Matrix | Method | Derivatization Agent | Detection Limit (approx.) | Reproducibility (%RSD) | Source |
| This compound | Plasma | HPLC-FL | 4-bromomethyl-7-methoxycoumarin | 0.3 pmol per 10 µL injection | Not specified | tandfonline.com |
| This compound | Plasma | HPLC-FL | NOEPES | 5.0 nM | Not specified | nih.gov |
| This compound | Fatty Acid Std Mixture | GC-MS | TMSH | Not specified | 23.61% (manual), <15% (automated) | mdpi.com |
| C22:0, C24:0, C26:0 | Plasma | GC-MS | TBDMS | 0.1-1.0 ng (standard samples) | Not specified | koreascience.kr |
| This compound | Peanut Seed Oil | GC-MS | Not specified | Not specified | Not specified | researchgate.netcambridge.org |
Note: Detection limits and reproducibility values can vary significantly depending on the specific protocol, instrumentation, and matrix.
Mass Fragmentography
Mass fragmentography, a targeted form of mass spectrometry, is employed for the analysis of specific ions characteristic of this compound. This technique is particularly useful for the sensitive and specific detection and quantification of VLCFAs like this compound in complex biological matrices such as plasma, blood spots, and erythrocyte membrane phospholipids. amc.nlnih.govnih.govneurology.orgalbertahealthservices.cajasem.com.tr
In the context of this compound research, mass fragmentography is frequently coupled with gas chromatography (GC-MS). albertahealthservices.cajasem.com.trtypeset.io Prior to GC-MS analysis, this compound typically undergoes derivatization, often to its methyl ester or tert-butyldimethylsilyl (TBDMS) derivative, to enhance its volatility and improve chromatographic separation. albertahealthservices.catypeset.iocaymanchem.comlipidmaps.orgfoliamedica.bghmdb.ca The GC separates the fatty acid derivatives based on their boiling points and interactions with the stationary phase, and the mass spectrometer then detects and fragments the eluting molecules. By monitoring specific fragment ions unique to this compound, researchers can selectively detect and quantify its presence even at low concentrations. typeset.iolipidmaps.org
Mass fragmentography has been instrumental in studies investigating the accumulation of this compound in conditions like adrenoleukodystrophy. nih.govnih.govneurology.orgjst.go.jp For instance, it has been used to analyze the VLCFA composition of erythrocyte membrane phospholipids, revealing significantly higher levels of this compound (C26:0) and tetracosanoic acid (C24:0) in patients with ALD compared to controls. nih.govnih.govneurology.org The ratio of C26:0 to C22:0 (docosanoic acid) is often used as a diagnostic marker, although the absolute content of C26:0 and C24:0 can also be reliable for detecting ALD hemizygotes and heterozygotes. nih.govneurology.orgjasem.com.tr
Mass fragmentography has also been applied to study the synthesis of this compound, utilizing deuterium (B1214612) labeling to trace metabolic pathways. jst.go.jp
13C-NMR Spectroscopy for Binding Studies
13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions of this compound, particularly its binding to proteins like serum albumin and its behavior in lipid membranes. By using this compound enriched with the stable isotope 13C, researchers can specifically observe the signals from the fatty acid molecule within a complex biological environment. nih.govresearchgate.netnih.govsci-hub.sejci.org
Studies utilizing 13C-NMR spectroscopy with [13C]carboxyl-enriched this compound have investigated its binding to bovine serum albumin (BSA). nih.govresearchgate.netnih.govjci.org These studies have shown that this compound binds to BSA, and the NMR spectra provide information about the chemical environment of the carboxyl group, suggesting interactions with basic amino acid residues similar to those observed for shorter-chain fatty acids. nih.govresearchgate.net Research indicates that BSA has a limited binding capacity for very long-chain saturated fatty acids, with only one high-affinity site identified for this compound. nih.govresearchgate.netnih.gov The binding affinity and the number of observed binding sites decrease with increasing fatty acid chain length. nih.govresearchgate.net
Furthermore, 13C-NMR spectroscopy has been used to study the interactions of 13C-enriched this compound with model membranes, such as phospholipid bilayer vesicles. nih.govjci.org These studies reveal that the carboxyl group of this compound is localized in the aqueous interface of the phospholipid bilayer, with its acyl chain penetrating deeply into the membrane. nih.govjci.org The desorption of this compound from vesicles is significantly slower compared to shorter-chain fatty acids. nih.govjci.org In mixtures of vesicles and BSA, this compound shows a greater propensity to partition into phospholipid bilayers than typical dietary fatty acids. nih.govjci.org These findings, derived from 13C-NMR studies, have implications for understanding how the accumulation of VLCFAs like this compound can disrupt cell membrane structure and function in disorders such as adrenoleukodystrophy. nih.govjci.org
NMR spectroscopy, including 13C-NMR, is also used in the structural characterization and identification of this compound isolated from natural sources. scispace.comresearchgate.net
Deuterium Labeled this compound as Internal Standards and Tracers
Deuterium-labeled this compound is widely used in analytical methodologies, particularly in mass spectrometry-based techniques, serving as both internal standards for accurate quantification and as tracers for studying metabolic pathways. amc.nlalbertahealthservices.catypeset.iocaymanchem.comlipidmaps.orgchemie-brunschwig.chmedchemexpress.comnih.govchromservis.eushoko-sc.co.jp
As an internal standard, deuterium-labeled this compound (e.g., this compound-d3 or this compound-d4) is added to biological samples before extraction and analysis by GC-MS or LC-MS. albertahealthservices.catypeset.iocaymanchem.comlipidmaps.orgmedchemexpress.comnih.gov The labeled standard behaves similarly to the endogenous unlabeled this compound during sample preparation and analysis, compensating for potential variations in extraction efficiency, derivatization yield, and instrument response. lipidmaps.orgchromservis.eu By calculating the ratio of the peak area of unlabeled this compound to that of the deuterium-labeled internal standard, researchers can accurately quantify the concentration of this compound in the original sample. typeset.iolipidmaps.org This stable isotope dilution analysis approach is considered a gold standard for quantifying endogenous metabolites in complex biological matrices. albertahealthservices.calipidmaps.orgchromservis.eu Deuterium-labeled VLCFAs, including this compound, are routinely used as internal standards in the diagnosis and monitoring of peroxisomal disorders like X-ALD, where accurate quantification of elevated VLCFA levels in plasma and other tissues is critical. amc.nlalbertahealthservices.cajasem.com.trtypeset.io
Deuterium-labeled this compound also serves as a tracer in metabolic research to investigate the synthesis, elongation, and degradation pathways of VLCFAs. amc.nljst.go.jpchemie-brunschwig.chnih.govchromservis.eushoko-sc.co.jp By introducing labeled this compound or labeled precursors into cells or organisms and tracking the incorporation and transformation of the deuterium label over time using mass spectrometry, researchers can delineate metabolic fluxes and identify enzymatic deficiencies or alterations in metabolic pathways. jst.go.jpchemie-brunschwig.chnih.govchromservis.eu For example, deuterium labeling and mass fragmentography have been used to study the synthesis pathways of this compound in cultured fibroblasts from patients with adrenoleukodystrophy, revealing enhanced synthesis rates of C26:0 in these cells. jst.go.jp Deuterium-labeled this compound has also been used in studies investigating fatty acid uptake and metabolism in cell models. nih.gov
The use of deuterium-labeled this compound provides a dynamic view of this compound metabolism that cannot be obtained from simply measuring metabolite concentrations. chromservis.eu It allows researchers to distinguish between increased production and decreased consumption of the fatty acid and to understand pathway regulation. chromservis.eu
Future Directions and Emerging Research Areas
Deeper Elucidation of Molecular Mechanisms in Disease Pathogenesis
Understanding the precise molecular mechanisms by which hexacosanoic acid contributes to disease pathogenesis remains a critical area for future investigation. Research indicates that the accumulation of VLCFAs, including this compound, can directly increase reactive oxygen species (ROS) production, leading to oxidative stress, endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis. fortunejournals.com These processes are implicated in the demyelination characteristic of X-ALD. fortunejournals.com
Studies have shown that this compound can perturb phospholipid membranes and that its enrichment in membrane glycerolipids can lead to significant cellular alterations. aginganddisease.org While the deleterious effect of VLCFAs on energy-dependent mitochondrial functions may decrease with increasing chain length, this compound (C26:0) demonstrates the highest potency in inducing cell death among C22:0, C24:0, and C26:0. aginganddisease.org Further research is needed to fully unravel the complex interactions of this compound with cellular components and signaling pathways that contribute to cellular dysfunction and tissue damage in various diseases. Investigating the role of specific elongase enzymes, such as ELOVL1, in the enhanced biosynthesis of this compound in certain conditions is also an important avenue. nih.gov
Development of Novel Diagnostic Biomarkers and Early Detection Methods
The identification of this compound as a potential biomarker for several conditions highlights the importance of developing novel diagnostic methods for early detection and monitoring. Elevated levels of this compound in blood have been associated with metabolic syndrome and coronary artery disease, suggesting its potential as a predictor for these conditions. researchgate.netresearchgate.net Furthermore, this compound has been proposed as a blood lipid biomarker for dementia. researchgate.netnih.gov
Future research aims to refine the use of this compound as a diagnostic marker. This includes improving the sensitivity and specificity of measurement techniques, such as gas chromatography-mass spectrometry, for detecting this compound in various biological samples like whole blood, plasma, and red blood cells. researchgate.netresearchgate.net Studies are needed to establish standardized reference ranges for this compound levels in different populations and age groups. researchgate.net The potential of this compound as a biomarker for the consumption of certain foods containing it is also being explored. foodb.ca Further validation and replication in larger cohorts are necessary to confirm the utility of this compound as a reliable biomarker for various diseases. researchgate.netglsciences.eu
Data on this compound Levels in Different Conditions:
| Condition | Sample Type | Observation | Citation |
| X-linked Adrenoleukodystrophy (ALD) | Tissues, Biological fluids | Accumulation of VLCFAs, including C26:0 | nih.govwikipedia.orgfortunejournals.comfoodb.canih.gov |
| Adrenomyeloneuropathy (AMN) | Tissues, Biological fluids | Accumulation of VLCFAs, including C26:0 | nih.govfortunejournals.comfoodb.ca |
| Metabolic Syndrome | Whole blood | Significantly higher C26:0 levels | researchgate.net |
| Coronary Artery Disease (CAD) | Erythrocytes | Increased C26:0 levels, potential biomarker | researchgate.net |
| Dementia | Plasma, RBCs | Accumulation of C26:0, potential biomarker | researchgate.netnih.gov |
Targeted Therapeutic Strategies for this compound-Related Disorders
Developing effective therapeutic strategies to address the accumulation and effects of this compound is a major focus of ongoing research. For X-ALD, current therapeutic approaches include dietary interventions like Lorenzo's oil, which aims to normalize plasma VLCFA levels. foodb.canih.govneurology.org However, the efficacy of Lorenzo's oil can be variable, particularly in symptomatic patients. nih.gov Stem cell transplant and gene therapy are options for childhood cerebral ALD when detected early. foodb.ca
Future research is exploring novel therapeutic avenues. This includes investigating compounds that can modulate VLCFA metabolism, potentially by inhibiting elongase enzymes responsible for C26:0 synthesis or enhancing peroxisomal beta-oxidation. nih.gov Studies on the therapeutic potential of other monounsaturated fatty acids, such as nervonic acid, to attenuate VLCFA accumulation are also underway. nih.gov Further research is needed to evaluate the safety, toxicity, and efficacy of potential therapeutic interventions in relevant animal models and clinical trials. nih.gov The development of methods for efficient chemical synthesis of this compound and its derivatives is also important for research purposes. researchgate.net
Investigation of this compound in Broader Biological Contexts
Beyond its association with specific diseases, future research should investigate the role of this compound in broader biological contexts. This includes exploring its presence and function in various tissues and organisms beyond those traditionally studied. This compound has been reported in diverse organisms and found in various human tissues like the adrenal gland and fibroblasts. nih.govfoodb.ca It is also a component of myelin sphingolipids. researchgate.net
Further research can explore its potential roles in normal cellular processes, such as membrane structure and function, as well as its interactions with other lipids and proteins. aginganddisease.org Investigating the metabolic pathways involving this compound, including its synthesis, elongation, and degradation, in different physiological and pathological states is crucial. foodb.canih.gov Understanding the regulation of this compound levels and its potential signaling functions could reveal new insights into cellular homeostasis and disease development. The presence of this compound in certain food sources also warrants further investigation into its dietary impact and potential as a dietary biomarker. researchgate.netfoodb.ca
Q & A
Q. What are the standard methodologies for quantifying hexacosanoic acid in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS protocols involve derivatization (e.g., methyl ester formation) to enhance volatility, with detection limits as low as 0.1 μM in plasma . LC-MS/MS offers higher specificity for complex matrices, such as cerebrospinal fluid, by avoiding derivatization steps. Internal standards like isotopically labeled this compound-d4 improve accuracy .
Q. How does this compound accumulation contribute to peroxisomal disorders like adrenoleukodystrophy (ALD)?
this compound (C26:0) is a biomarker for ALD due to impaired β-oxidation in peroxisomes. Elevated levels disrupt membrane fluidity in neural cells and activate proinflammatory pathways, exacerbating neurodegeneration. Quantifying C26:0/C22:0 ratios in plasma or fibroblasts is a diagnostic criterion .
Q. What are the primary sources of this compound in natural systems?
It is predominantly found in beeswax, carnauba wax, and human tissues (e.g., adrenal glands). Synthetic sources (>99% purity) are used in research to avoid contamination from biological matrices .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s role in metabolic syndrome and atherosclerosis?
Contradictory findings arise from its dual role: proinflammatory effects via NADPH oxidase activation in macrophages vs. membrane stabilization in endothelial cells. In vitro models (e.g., iPSC-derived adipocytes) combined with lipidomics can delineate tissue-specific mechanisms. Dose-response studies in high-fat diet rodent models further clarify threshold effects .
Q. How can researchers overcome challenges in synthesizing and handling this compound for laboratory studies?
this compound’s low solubility in polar solvents necessitates dissolution in chloroform (2.5 mg/mL) under inert gas purging. Chemical synthesis via alkyl chain coupling (e.g., Grignard reactions) yields high-purity material, but scalability requires optimized catalytic conditions .
Q. What methodologies validate the use of iPSC-derived astrocytes for modeling this compound toxicity in ALD?
Differentiate iPSCs into astrocytes using TGF-β/CNTF growth factors. Validate peroxisomal function via ABCD1 transporter expression and quantify C26:0 levels via GC-MS. Compare results with patient-derived fibroblasts to confirm disease relevance .
Q. How do analytical uncertainties in this compound quantification impact clinical correlations?
Pre-analytical variables (e.g., sample hemolysis) artificially elevate plasma C26:0. Standardize protocols using anticoagulants (EDTA) and rapid freezing. Inter-laboratory harmonization with NIST-certified reference materials reduces variability .
Methodological Guidance
- Experimental Design : Include negative controls (e.g., peroxisome-deficient cell lines) to isolate this compound-specific effects .
- Data Interpretation : Normalize C26:0 levels to total protein content or internal standards to account for matrix effects .
- Conflict Resolution : Use Mendelian randomization in cohort studies to distinguish causal vs. correlative links to diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
